molecular formula C10H8FN3O2 B5452693 1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea

1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B5452693
M. Wt: 221.19 g/mol
InChI Key: LUAPJNCUMISPNK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea is a synthetic organic compound that features a fluorophenyl group and an oxazolyl group linked by a urea moiety. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 3-fluoroaniline with an isocyanate derivative of oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. Catalysts or base reagents like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)thiourea: Similar structure but with a thiourea moiety.

    1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)carbamate: Contains a carbamate group instead of a urea group.

    1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)amide: Features an amide linkage.

Uniqueness

1-(3-Fluorophenyl)-3-(1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-2-1-3-8(6-7)12-10(15)13-9-4-5-16-14-9/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAPJNCUMISPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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